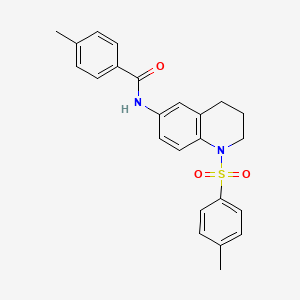

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-5-9-19(10-6-17)24(27)25-21-11-14-23-20(16-21)4-3-15-26(23)30(28,29)22-12-7-18(2)8-13-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESRRCZTPZTIOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

Substitution: Tosylation reactions typically involve the use of tosyl chloride (TsCl) in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Reduction of the tetrahydroquinoline core.

Substitution: Tosylated intermediates and final benzamide derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through various methods, including the use of palladium-catalyzed reactions involving sulfonamides and aryl halides. The synthesis typically involves the following steps:

- Formation of Tetrahydroquinoline Derivatives : The initial step often includes the reaction of substituted anilines with carbonyl compounds to form tetrahydroquinoline derivatives.

- Tosylation : The introduction of a tosyl group enhances the compound's reactivity and solubility.

- Final Coupling : The final product is obtained through coupling reactions that yield the desired benzamide structure.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydroquinoline derivatives, including 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. In vitro evaluations against various cancer cell lines have shown promising results:

- IC50 Values : Compounds derived from tetrahydroquinolines exhibited lower IC50 values compared to standard chemotherapeutics like Doxorubicin. For instance, certain derivatives demonstrated IC50 values ranging from 2.5 to 12.5 µg/mL, indicating higher potency against cancer cells .

- Selectivity : The selectivity of these compounds towards cancer cells over normal cells suggests their potential for targeted cancer therapy .

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology:

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against various pathogens.

- Neuroprotective Effects : There is ongoing research into the neuroprotective effects of tetrahydroquinoline derivatives, which may offer benefits in neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have documented the efficacy and safety profiles of tetrahydroquinoline derivatives in clinical settings:

- Clinical Trials : Ongoing trials are assessing the safety and efficacy of these compounds in combination therapies for cancer treatment.

- Comparative Studies : Research comparing these compounds with established drugs has shown superior efficacy in specific contexts, particularly in resistant cancer types .

Mechanism of Action

The mechanism by which 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The tosylated tetrahydroquinoline moiety can bind to various receptors and enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be contextualized by comparing it to related tetrahydroquinoline benzamide derivatives. Key compounds for comparison include:

Table 1: Structural and Functional Comparison

Key Observations:

Steric and Electronic Effects: The tosyl group in the target compound introduces significant steric bulk and electron-withdrawing properties compared to the oxo or alkyl groups in analogues . This may influence binding affinity in biological targets (e.g., enzymes, receptors) or solubility in aqueous media.

Synthetic Accessibility: The synthesis of the target compound likely involves sulfonylation of the tetrahydroquinoline core, as inferred from , where benzoyl chloride is used to acylate an amine intermediate. By contrast, analogues in employ alkylation or etherification steps to introduce butoxy groups.

The tosyl group may confer enhanced metabolic stability compared to simpler acyl or alkyl substituents.

Biological Activity

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₉N₂O₃S

- Molecular Weight : 341.42 g/mol

- CAS Number : 1005300-65-1

Synthesis

The synthesis of this compound typically involves:

- Formation of the Tetrahydroquinoline Core : This can be achieved through the Pictet-Spengler reaction.

- Introduction of the Tosyl Group : The tosyl group is introduced by reacting the tetrahydroquinoline derivative with p-toluenesulfonyl chloride in the presence of a base.

- Acylation : Finally, benzoyl chloride is used to form the amide bond with the amine group on the tetrahydroquinoline.

Antitumor Activity

Research has indicated that derivatives of tetrahydroquinoline exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in vitro against various cancer cell lines:

- IC50 Values : Some related compounds have demonstrated IC50 values ranging from 2.5 to 25 µg/mL, indicating potent antitumor activity compared to Doxorubicin (IC50 = 37.5 µg/mL) .

Neuropharmacological Effects

Tetrahydroquinoline derivatives are also explored for their neuroprotective effects. The mechanisms include:

- Modulation of Neurotransmitter Systems : These compounds may influence neurotransmitter levels and receptor activity, potentially aiding in conditions like anxiety and depression.

- Antioxidant Properties : They may reduce oxidative stress in neural tissues, which is crucial for protecting against neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.

- Receptor Modulation : Interaction with specific receptors can lead to altered signal transduction pathways.

- Gene Expression Alteration : It may affect the expression of genes involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide to ensure high yield and purity?

- Methodological Answer : Synthesis requires controlled coupling of the tetrahydroquinoline scaffold with benzamide derivatives. Key parameters include:

- Reaction Temperature : Maintain 60–80°C to balance reactivity and byproduct suppression .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) followed by recrystallization from ethanol .

- Monitoring : Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirm purity by HPLC (>95% by area normalization) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation involves:

- NMR Spectroscopy :

- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.9 ppm), tosyl methyl (δ 2.4 ppm), and tetrahydroquinoline CH2 groups (δ 1.8–2.2 ppm) .

- ¹³C NMR : Carbonyl carbons (C=O at ~168 ppm) and quaternary carbons in the tetrahydroquinoline ring (δ 120–140 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .

- X-ray Diffraction (if crystalline) : Resolve torsional angles between the benzamide and tetrahydroquinoline moieties .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies often arise from assay-specific conditions. Mitigate via:

- Dose-Response Curves : Establish EC50/IC50 values under standardized conditions (e.g., pH 7.4, 37°C) .

- Solubility Adjustments : Use DMSO stock solutions ≤0.1% to avoid solvent interference .

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT/WST-1) to confirm target specificity .

- Case Study : Inconsistent IC50 values for kinase inhibition were resolved by pre-incubating the compound with ATP (1 mM) to mimic physiological competition .

Q. How does the electronic nature of substituents on the benzamide moiety influence bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Experimental Design : Synthesize analogs via Suzuki-Miyaura cross-coupling for diverse substituents and compare IC50 values in enzyme assays .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using PDB structures (e.g., 1M17). Prioritize poses with ΔG < -8 kcal/mol .

- MD Simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

- Pharmacophore Modeling (MOE) : Map essential features (e.g., hydrogen bond acceptors near the benzamide carbonyl) to guide analog design .

Q. How are reaction intermediates characterized during scale-up synthesis?

- Methodological Answer :

- In Situ Monitoring : Use FTIR to track carbonyl (C=O) and sulfonamide (S=O) stretches during tosylation .

- Isolation of Intermediates : Employ flash chromatography for intermediates (e.g., 1-tosyl-1,2,3,4-tetrahydroquinolin-6-amine) and validate via LC-MS .

- Kinetic Studies : Determine rate constants (k) for amide bond formation under varying temperatures to optimize large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.